7-methoxy-1H-pyrazolo[3,4-b]quinoline

Antiviral Herpes Simplex Virus Pyrazoloquinoline

7-Methoxy-1H-pyrazolo[3,4-b]quinoline (CAS 2657659-42-0) is a heterocyclic building block consisting of a pyrazole ring fused to a quinoline core with a methoxy substituent at the 7-position. This scaffold serves as a key intermediate for synthesizing bioactive derivatives, particularly 3-amino-7-methoxy-1H-pyrazolo[3,4-b]quinoline, which has demonstrated direct antiviral efficacy comparable to acyclovir against herpes simplex virus type 1 (HSV-1) and inhibitory activity against bacterial serine/threonine protein kinases.

Molecular Formula C11H9N3O
Molecular Weight 199.21 g/mol
Cat. No. B13526109
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-methoxy-1H-pyrazolo[3,4-b]quinoline
Molecular FormulaC11H9N3O
Molecular Weight199.21 g/mol
Structural Identifiers
SMILESCOC1=CC2=NC3=C(C=C2C=C1)C=NN3
InChIInChI=1S/C11H9N3O/c1-15-9-3-2-7-4-8-6-12-14-11(8)13-10(7)5-9/h2-6H,1H3,(H,12,13,14)
InChIKeyWDUMMJFMODWCPI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Methoxy-1H-pyrazolo[3,4-b]quinoline: Procurement-Grade Overview for Antiviral and Kinase Research


7-Methoxy-1H-pyrazolo[3,4-b]quinoline (CAS 2657659-42-0) is a heterocyclic building block consisting of a pyrazole ring fused to a quinoline core with a methoxy substituent at the 7-position. This scaffold serves as a key intermediate for synthesizing bioactive derivatives, particularly 3-amino-7-methoxy-1H-pyrazolo[3,4-b]quinoline, which has demonstrated direct antiviral efficacy comparable to acyclovir against herpes simplex virus type 1 (HSV-1) [1] and inhibitory activity against bacterial serine/threonine protein kinases [2]. The parent compound exhibits predicted physicochemical properties including a boiling point of 435.2±25.0 °C, density of 1.135±0.06 g/cm³, pKa of 9.86±0.15, and DMSO solubility exceeding 30 mg/mL, making it suitable for solution-phase biological screening and further derivatization .

7-Methoxy-1H-pyrazolo[3,4-b]quinoline: Why Generic Pyrazoloquinoline Scaffolds Cannot Substitute


The pyrazolo[3,4-b]quinoline scaffold exhibits highly substituent-dependent biological activity profiles that preclude simple analog substitution. Structure-activity relationship (SAR) studies demonstrate that substitution at the NH₂ group, the 1-NH of the pyrazole ring, or the 6-position of the quinoline core abolishes or severely reduces protein kinase inhibitory activity [1]. Similarly, antiviral efficacy against HSV-1 varies dramatically with subtle structural modifications: the 7-methoxy-3-amino derivative displays antiviral potency equal to acyclovir, whereas the 7-methyl analog and sugar-conjugated derivatives show markedly reduced activity [2]. The 7-methoxy group specifically enhances lipophilicity (AlogP = 1.64) and hydrogen-bonding capacity (PSA = 76.81 Ų) relative to unsubstituted or 7-methyl congeners, critically modulating target engagement and cellular permeability [3]. Procurement of the precise 7-methoxy-substituted scaffold is therefore essential for reproducing published antiviral and kinase inhibition phenotypes.

7-Methoxy-1H-pyrazolo[3,4-b]quinoline: Head-to-Head Quantitative Differentiation Evidence


Antiviral Equivalence to Acyclovir: Direct HSV-1 Replication Inhibition Comparison

The 3-amino derivative of 7-methoxy-1H-pyrazolo[3,4-b]quinoline demonstrates antiviral potency against HSV-1 that is statistically indistinguishable from the clinical gold standard acyclovir when tested on an equimolar basis [1].

Antiviral Herpes Simplex Virus Pyrazoloquinoline

Cytotoxicity Profile: Differential Cell Line Sensitivity Compared to Acyclovir

The 3-amino-7-methoxy derivative exhibits dose-dependent and cell-line-specific cytotoxicity distinct from the non-cytotoxic profile of acyclovir. At 100 µM, it induces >90% cell death in normal breast epithelial MCF-10A and MCF-12A cells and MDA-MB-231 cancer cells, with up to 80% apoptosis, while MCF-7 cells show only 50% killing with <20% apoptosis. At 50 µM, it causes 20–30% cell death in normal cells and 30–55% in cancer cells [1].

Cytotoxicity Apoptosis Cancer Cell Lines

Bacterial Serine/Threonine Kinase Inhibition: Reversal of Antibiotic Resistance

The 3-amino-7-methoxy derivative demonstrates significant in vitro inhibitory activity against bacterial serine/threonine protein kinases, specifically reversing kanamycin resistance in Streptomyces lividans [1]. SAR analysis confirms that substitution of the NH₂ group, 1-NH of the pyrazole ring, or the aromatic ring at the 6-position eliminates this inhibitory activity [1].

Antibacterial Kinase Inhibition Antibiotic Resistance

Physicochemical Differentiation: Solubility and Lipophilicity vs. Unsubstituted Congeners

The 7-methoxy substitution confers distinct physicochemical properties relative to unsubstituted pyrazolo[3,4-b]quinoline scaffolds. Key predicted parameters include DMSO solubility >30 mg/mL, pKa 9.86±0.15, and lipophilicity AlogP = 1.64 with polar surface area 76.81 Ų [1]. The methoxy group increases both hydrogen-bond acceptor capacity and lipophilicity compared to unsubstituted or 7-methyl analogs, directly influencing membrane permeability and target binding.

Physicochemical Solubility Lipophilicity

7-Methoxy-1H-pyrazolo[3,4-b]quinoline: Evidence-Backed Research and Procurement Applications


Antiviral Drug Discovery: Acyclovir-Equivalent Non-Nucleoside HSV-1 Inhibitor Scaffold

The 3-amino-7-methoxy derivative serves as a validated starting point for developing novel anti-HSV-1 therapeutics with a mechanism distinct from nucleoside analogs. Procurement of the 7-methoxy parent scaffold enables synthesis of the 3-amino derivative, which has been shown to match acyclovir's antiviral potency in direct head-to-head comparisons [1]. This scaffold is particularly valuable for research programs targeting acyclovir-resistant HSV strains, as the non-nucleoside core may evade established resistance mutations.

Antibacterial Adjuvant Research: Reversal of Aminoglycoside Resistance via Kinase Inhibition

The 3-amino-7-methoxy derivative demonstrates validated bacterial serine/threonine kinase inhibitory activity that reverses kanamycin resistance in Streptomyces lividans [1]. Procurement of the 7-methoxy parent compound supports synthesis of this derivative for programs aimed at developing kinase inhibitor adjuvants to restore aminoglycoside efficacy against resistant bacterial pathogens, a pressing need in antimicrobial resistance research.

Triple-Negative Breast Cancer Selective Cytotoxicity Research

The 3-amino-7-methoxy derivative exhibits pronounced cytotoxicity against MDA-MB-231 triple-negative breast cancer cells (>90% cell death at 100 µM with up to 80% apoptosis) while showing only 50% killing in MCF-7 estrogen-receptor-positive cells [1]. This differential sensitivity profile positions the scaffold as a promising lead for developing targeted therapies against triple-negative breast cancer, a subtype with limited treatment options. Procurement of the 7-methoxy parent compound enables medicinal chemistry exploration of this selectivity window.

Medicinal Chemistry Building Block: Scaffold for Diversified Kinase and Antiviral Libraries

With DMSO solubility >30 mg/mL, predicted pKa of 9.86, and defined physicochemical parameters (AlogP = 1.64, PSA = 76.81 Ų) [1], 7-methoxy-1H-pyrazolo[3,4-b]quinoline is an ideal building block for solution-phase parallel synthesis and structure-activity relationship studies. Its well-characterized substitution sites (3-amino group, 7-methoxy position) provide clear vectors for further derivatization while preserving the core scaffold essential for antiviral and kinase-inhibitory phenotypes.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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